molecular formula C11H9NO3 B1282527 5-acetyl-1H-indole-2-carboxylic acid CAS No. 31380-57-1

5-acetyl-1H-indole-2-carboxylic acid

Cat. No. B1282527
CAS RN: 31380-57-1
M. Wt: 203.19 g/mol
InChI Key: CCPPDGXVPFOREY-UHFFFAOYSA-N
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Description

5-acetyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of 5-acetyl-1H-indole-2-carboxylic acid consists of an indole core with an acetyl group at the 5th position and a carboxylic acid group at the 2nd position . The indole core is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-1H-indole-2-carboxylic acid include a molecular weight of 203.194, a density of 1.4±0.1 g/cm3, a boiling point of 478.9±25.0 °C at 760 mmHg, and a flash point of 243.4±23.2 °C .

Scientific Research Applications

Synthesis and Chemical Modification

  • The derivatives of indole-3-acetic acid, including 5-acetyl-1H-indole-2-carboxylic acid, are used in designing novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).

Biological Activity Studies

  • A range of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).

Synthesis of Combined Indole-Benzimidazole Derivatives

  • Research has been conducted on synthesizing novel indole-benzimidazole derivatives using indole carboxylic acids as a starting point. Such derivatives have applications in various biochemical and pharmacological research areas (Wang et al., 2016).

Anti-Inflammatory and Analgesic Activity

  • Studies on indole-2-carboxylic acid derivatives have shown potential anti-inflammatory and analgesic activities, indicating their usefulness in pain management and inflammation research (Sondhi et al., 2007).

Synthesis of Fluorescent Probes

  • Methyl 3-arylindole-2-carboxylates, synthesized using indole-2-carboxylic acids, exhibit solvent-sensitive emission. These compounds are potential candidates for use as fluorescent probes in various research applications, including biological imaging (Queiroz et al., 2007).

Electrochemical Properties Research

  • The electrochemical properties of poly(indole-5-carboxylic acid) have been studied, with a focus on its redox behavior. These studies are critical for applications in materials science, particularly in the development of electroactive polymer films (Billaud et al., 2003).

Anticholinergic Activity Research

  • Indole-2-carboxylic acid esters containing N-phenylpiperazine moiety have been synthesized and evaluated for their acetylcholinesterase and butyrylcholinesterase inhibitory activity, contributing to research in neurodegenerative diseases (Padrtová et al., 2020).

Synthesis of Polymer Nanowires

  • Carboxylic group substituted polyindole derivatives have been synthesized and evaluated for their specific capacitance and energy densities. Such research is essential for developing advanced materials for supercapacitors (Ma et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 5-acetyl-1H-indole-2-carboxylic acid, will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-acetyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPDGXVPFOREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547227
Record name 5-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1H-indole-2-carboxylic acid

CAS RN

31380-57-1
Record name 5-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saponification of 2b and 3b with 10% KOH in ethanol at 60° C. for 1 h followed by acidification with 1M HCl provided 3-acetyl-1H-indole-2-carboxylic acid 4b and 5-acetyl-1H-indole-2-carboxylic acid 5b in 95% and 93% yield respectively. The crude acids were used directly without purification in the next step.
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